

Denbutylline poor solubility challenges

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Compound Focus: Denbutylline

CAS No.: 57076-71-8

Cat. No.: S575041

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Denbutylline Fact Sheet

Property	Details
IUPAC Name	7-(2-hydroxyethyl)-1,3-di-n-butylpurine-2,6-dione [1]
Molecular Weight	320.18 g/mol [1]
CAS Number	57076-71-8 [1]
Primary Target	PDE4 family (PDE4A, PDE4B, PDE4D) [1]
Reported IC ₅₀ (PDE4)	0.8 μM (rat brain) [2]
Adenosine Receptor Affinity	Low (IC ₅₀ A1: 20 μM; A2: 46 μM) [2]
Development Status	Discontinued (cited reason: poor pharmacokinetics) [2]

Reported Experimental Data on PDE4 Inhibition

The table below summarizes quantitative data on **denbutylline's** inhibition of phosphodiesterase-4 (PDE4) compared to other compounds.

Compound	Tissue Source	PDE4 IC ₅₀ (μM)	Adenosine A ₁ IC ₅₀ (μM)	Adenosine A ₂ IC ₅₀ (μM)
Denbutylline	Rat Brain	0.8	20	46 [2]
Theophylline	Human Bronchus	150	20	29 [2]
IBMX	Human Eosinophils	14	3.2	Not Specified [2]

Strategies to Overcome Poor Solubility

Since direct solubility data for **denbutylline** is not publicly available, the following general strategies are recommended for experimental investigation.

API Physical Modification

- **Nanomilling:** Reduce particle size to increase surface area-to-volume ratio and dissolution rate. This "top-down" method is scalable and reproducible [3].
- **Amorphous Solid Dispersions:** Disrupt the crystal lattice of the API using excipients via spray drying or hot melt extrusion to enhance solubility [3].

Chemical Modification

- **Salt Formation:** If the API is ionizable, forming a salt with an appropriate counterion can significantly improve water solubility [3].
- **Co-crystal Engineering:** Create a new crystal lattice with a co-crystal former (coformer) to improve physicochemical properties without chemical alteration [3].

Encapsulation & Complexation

- **Lipid-Based Nanoparticles:** Use Solid Lipid Nanoparticles (SLNs) to encapsulate the drug, improving stability and enabling sustained release [4].

- **Cyclodextrin Complexation:** Form an inclusion complex with β -cyclodextrins, where the drug is housed in the hydrophobic core, acting as a water-soluble carrier [3].
- **Polymer Encapsulation:** Employ biocompatible polymers like PLGA to create nano or microparticles for controlled release [4] [3].

Experimental Protocol: Preparing Denbufylline SLNs

This protocol outlines the method for preparing **denbufylline**-loaded Solid Lipid Nanoparticles (SLNs), adapted from a similar study [4].

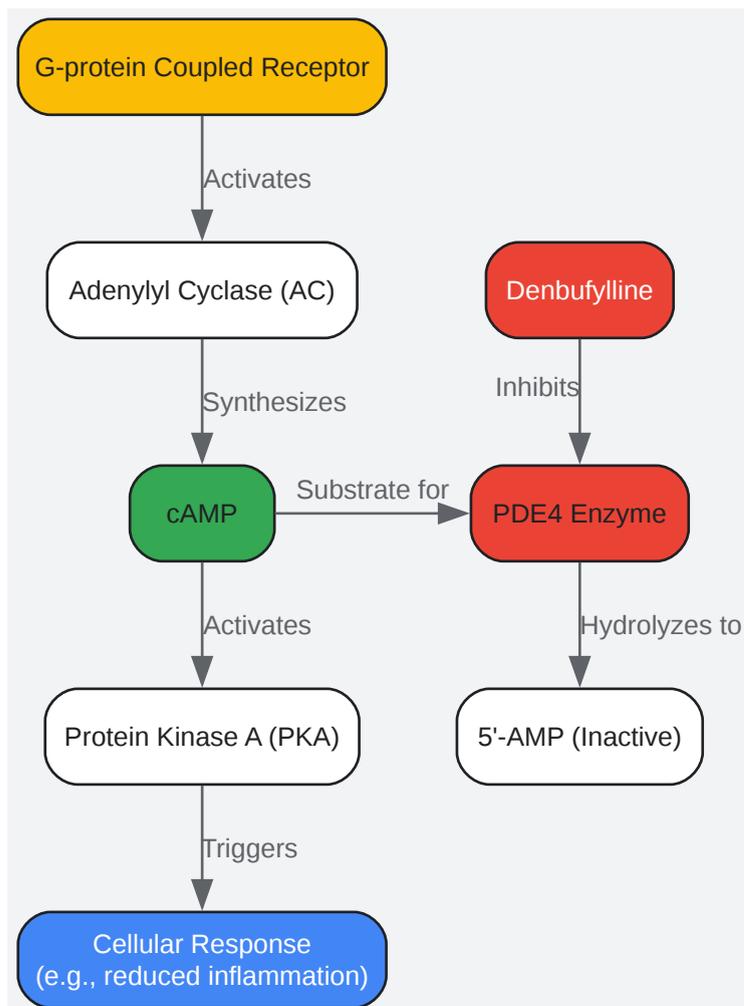
- **Objective:** To encapsulate **denbufylline** into glyceryl tristearate-based SLNs to enhance its solubility and enable sustained release.
- **Materials:**
 - **API: Denbufylline**
 - **Lipid:** Glyceryl tristearate (GTS)
 - **Surfactants:** Kolliphor P188, Poloxamer 407, Tween 80
 - **Additional Excipients:** Soy lecithin
 - **Equipment:** High-shear homogenizer or probe sonicator, magnetic stirrer
- **Procedure:**
 - **Lipid Phase:** Melt the GTS lipid (e.g., 1.0 g) at -70°C ($5-10^{\circ}\text{C}$ above its melting point). Add **denbufylline** (e.g., 50-100 mg) and soy lecithin to the molten lipid with stirring until fully dissolved.
 - **Aqueous Phase:** Heat the surfactant solution (e.g., 2% w/v P188 in water) to the same temperature as the lipid phase.
 - **Emulsification:** Add the hot lipid phase to the hot aqueous phase under high-shear homogenization (e.g., 10,000-15,000 rpm for 5-10 minutes) or probe sonication to form a coarse pre-emulsion.
 - **Nanoparticle Formation:** Process the coarse emulsion further using high-pressure homogenization or prolonged sonication to reduce droplet size and form a nanoemulsion.
 - **Solidification:** Stir the obtained nanoemulsion at room temperature or in an ice bath for 1-2 hours to allow the lipid droplets to solidify into SLNs.
 - **Purification & Storage:** Purify the SLN suspension by centrifugation or dialysis to remove free drug and excess surfactant. The final SLNs can be stored as a suspension, lyophilized into a powder, or further processed into a final dosage form.

- **Characterization:**

- **Particle Size & PDI:** Analyze using dynamic light scattering (Z-Average size <200 nm, PDI <0.3 desirable).
- **Zeta Potential:** Measure using electrophoretic light scattering (values > ±25 mV indicate good electrostatic stability).
- **Entrapment Efficiency:** Determine by measuring free untrapped drug in the aqueous supernatant after centrifugation.
- **In Vitro Drug Release:** Study using dialysis in a suitable buffer (e.g., Simulated Lung Fluid or PBS) and analyze the released drug over time.

cAMP Signaling Pathway and PDE4 Inhibition

The following diagram illustrates the role of PDE4 in the cAMP signaling pathway, which is targeted by **denbutylline**.



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Frequently Asked Questions

What is denbufylline's primary mechanism of action? **Denbufylline** is a selective inhibitor of the PDE4 enzyme family [2] [1]. By inhibiting PDE4, it prevents the breakdown of the intracellular second messenger cAMP, leading to elevated cAMP levels. This, in turn, activates Protein Kinase A (PKA) and modulates downstream pathways, resulting in physiological effects such as smooth muscle relaxation and reduced inflammation [5].

Why was the development of denbufylline discontinued? Available literature states that **denbufylline's** development was discontinued due to **poor pharmacokinetics** [2]. While not explicitly detailed, "poor pharmacokinetics" often refers to issues like low oral bioavailability, which can be a direct consequence of poor aqueous solubility.

How does denbufylline differ from other xanthines like theophylline? The key difference lies in its **selectivity**. Unlike theophylline, which non-selectively inhibits PDEs and blocks adenosine receptors (contributing to side effects like tremors and nausea), **denbufylline** is a more selective PDE4 inhibitor with markedly lower affinity for adenosine receptors [2]. This profile was intended to provide therapeutic benefits with a better side-effect profile.

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